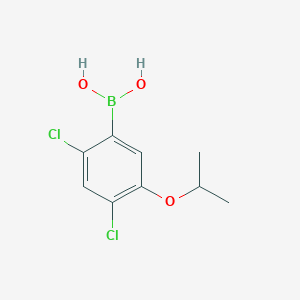

![molecular formula C9H16N2 B1393730 1-[Ethyl(methyl)amino]cyclopentanecarbonitrile CAS No. 1255147-38-6](/img/structure/B1393730.png)

1-[Ethyl(methyl)amino]cyclopentanecarbonitrile

Descripción general

Descripción

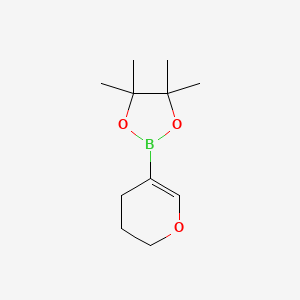

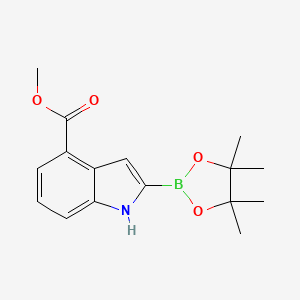

“1-[Ethyl(methyl)amino]cyclopentanecarbonitrile” is a chemical compound with the molecular formula C9H16N2 . It has an average mass of 152.237 Da and a monoisotopic mass of 152.131348 Da .

Molecular Structure Analysis

The molecular structure of “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile” consists of 9 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . For a detailed structural analysis, it would be best to use specialized software or databases that provide 3D molecular structures .Aplicaciones Científicas De Investigación

-

- Heterocyclic compounds, which may include structures similar to “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile”, are present in more than 85% of all physiologically active chemical compounds . They are found in a variety of medicinally important compounds such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .

- The results or outcomes obtained would also depend on the specific compound and its intended use. For example, some heterocyclic compounds have been found to have antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties .

-

- Cyanoacetamide derivatives, which may include structures similar to “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- The methods of application or experimental procedures would involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- The results or outcomes obtained would be the formation of a variety of heterocyclic compounds, which could then be used in further chemical reactions or biological testing .

-

- Azo-azomethine compounds, which may include structures similar to “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile”, are used in the synthesis of blue-colored heterocyclic azo dyes . These dyes have enhanced π-conjugated systems, solubility, and electronic spectrum properties .

- The methods of application or experimental procedures would involve a Schiff-base condensation between 2,3-dimethylaniline and other compounds .

- The results or outcomes obtained would be the formation of blue-colored heterocyclic azo dyes, which could then be used in a variety of applications, such as textiles, plastics, and printing .

-

- (Meth)acrylates, which may include structures similar to “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile”, are used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

- The methods of application or experimental procedures would involve the reaction of certain monomers with alcohols and amines carrying the desired reactive groups .

- The results or outcomes obtained would be the formation of reactive polymers, which could then be used in a variety of applications, such as in the synthesis of new monomers .

-

Preparation of Different Purpose Polymers

- Functional polymers, which may include structures similar to “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile”, are used to compare the specific properties such as chemical, physicochemical or biochemical functions of polymeric materials .

- The methods of application or experimental procedures would involve the binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .

- The results or outcomes obtained would be the formation of functional polymers, which could then be used in a variety of applications, such as in the preparation of polymers which cannot be prepared by direct polymerization of the monomer .

-

- Azo dyes, which may include structures similar to “1-[Ethyl(methyl)amino]cyclopentanecarbonitrile”, are used in the textile, plastics, and printing industries .

- The methods of application or experimental procedures would involve a Schiff-base condensation between 2,3-dimethylaniline and other compounds .

- The results or outcomes obtained would be the formation of azo dyes, which could then be used in a variety of applications .

Propiedades

IUPAC Name |

1-[ethyl(methyl)amino]cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-3-11(2)9(8-10)6-4-5-7-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHOLYSRPQANNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Ethyl(methyl)amino]cyclopentanecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

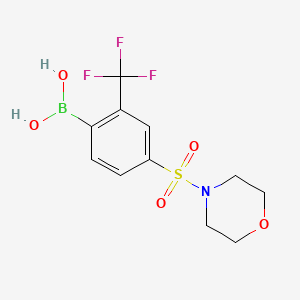

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)

![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)

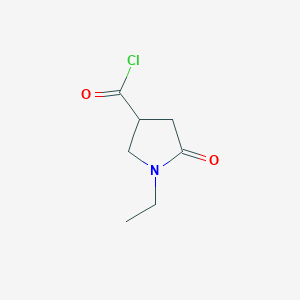

![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)